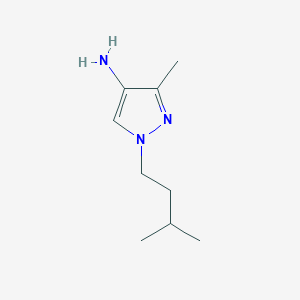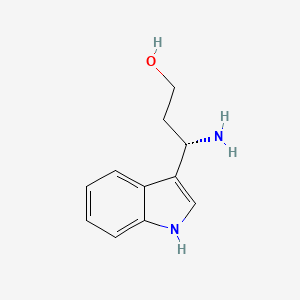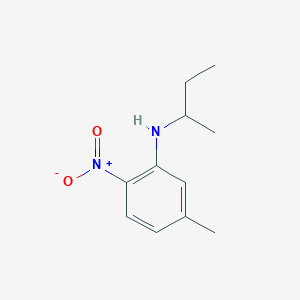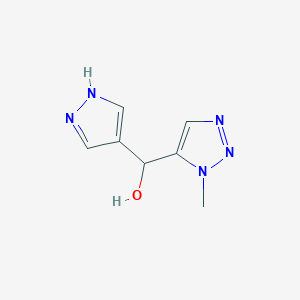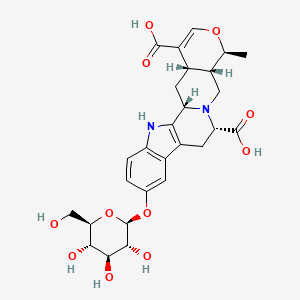
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, a piperazine ring, and a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 1-chloropropan-2-one.
Step 1: The 2,5-dimethylphenol undergoes an etherification reaction with 1-chloropropan-2-one in the presence of a base such as potassium carbonate to form 2-(2,5-dimethylphenoxy)propan-1-one.
Step 2: The intermediate 2-(2,5-dimethylphenoxy)propan-1-one is then reacted with piperazine in the presence of a suitable solvent like ethanol under reflux conditions to yield the final product, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds can be used for nucleophilic substitution reactions on the piperazine ring.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted piperazine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Piperazine derivatives are known for their activity in the central nervous system, and this compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient production methods for related compounds.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethylphenoxy)-1-(morpholin-4-YL)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.
2-(2,5-Dimethylphenoxy)-1-(piperidin-1-YL)propan-1-one: Contains a piperidine ring instead of piperazine.
2-(2,5-Dimethylphenoxy)-1-(azepan-1-YL)propan-1-one: Features an azepane ring.
Uniqueness
What sets 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one apart is its specific combination of the phenoxy group with the piperazine ring. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI-Schlüssel |
AJCYJXCFWXNEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





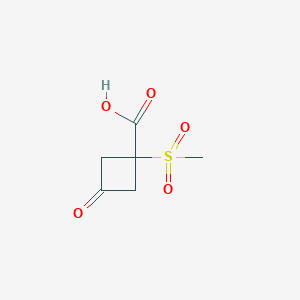
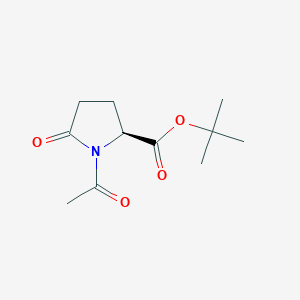
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)

amine](/img/structure/B13072959.png)
